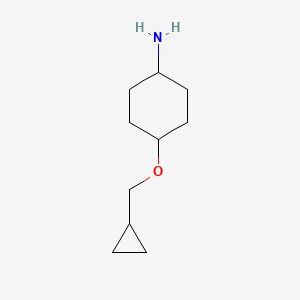

Trans-4-(cyclopropylmethoxy)cyclohexanamine

Description

Properties

IUPAC Name |

4-(cyclopropylmethoxy)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-10H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVVFYUZDFOHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734471 | |

| Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919799-80-7 | |

| Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-4-(cyclopropylmethoxy)cyclohexanamine

Introduction

Trans-4-(cyclopropylmethoxy)cyclohexanamine is a valuable substituted cyclohexylamine derivative that serves as a crucial building block in modern medicinal chemistry. Its unique structural motif, combining a rigid cyclohexane core with a flexible cyclopropylmethoxy side chain, makes it a key component in the synthesis of complex pharmaceutical agents. Notably, this scaffold is integral to molecules designed to interact with specific biological targets, where the stereochemistry and substitution pattern are critical for efficacy. For instance, related trans-4-substituted cyclohexane-1-amine structures are key intermediates in the synthesis of antipsychotic drugs like cariprazine, highlighting the pharmaceutical relevance of this molecular architecture.[1][2]

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. We will delve into the synthesis of a key ketone intermediate and its subsequent conversion to the target amine, focusing on the chemical principles that govern each transformation. The methodologies described are designed to be reproducible and scalable, offering insights into reagent selection, reaction optimization, and stereochemical control.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient pathway. The primary disconnection is at the C-N bond, suggesting a reductive amination of the corresponding ketone as the final step. This approach is widely utilized for its reliability and operational simplicity.[3][4] The precursor ketone, 4-(cyclopropylmethoxy)cyclohexanone, can be further disconnected at the ether linkage, leading back to two readily accessible starting materials: 4-hydroxycyclohexanone and a cyclopropylmethyl halide.

Caption: Retrosynthetic analysis of the target amine.

Part 1: Synthesis of the Key Ketone Intermediate

The cornerstone of this synthesis is the preparation of 4-(cyclopropylmethoxy)cyclohexanone. This is efficiently achieved in a two-step sequence starting from 1,4-cyclohexanediol.

Step 1.1: Selective Oxidation to 4-Hydroxycyclohexanone

The initial challenge is the selective mono-oxidation of a symmetrical diol. While various oxidants can be employed, a controlled reaction using cerium(IV) ammonium nitrate (CAN) and sodium bromate in a mixed solvent system provides a high yield of the desired 4-hydroxycyclohexanone.[5] This method is advantageous due to its relatively mild conditions and straightforward workup.

Causality of Experimental Choices:

-

Oxidant System: The combination of a catalytic amount of CAN with a stoichiometric amount of sodium bromate as the terminal oxidant creates a regenerating system that is both effective and cost-efficient.

-

Solvent System: An acetonitrile/water mixture is used to ensure the solubility of both the organic substrate (1,4-cyclohexanediol) and the inorganic oxidizing agents.[5]

Experimental Protocol 1.1: Synthesis of 4-Hydroxycyclohexanone

-

To a solution of 1,4-cyclohexanediol (1 equivalent) in a 7:3 mixture of acetonitrile and water, add cerium(IV) ammonium nitrate (0.035 equivalents) and sodium bromate (0.35 equivalents).

-

Heat the resulting mixture to reflux (approx. 85-90 °C) for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the orange color dissipates.

-

Extract the aqueous layer with chloroform or ethyl acetate (3x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-hydroxycyclohexanone as a solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 1.2: Williamson Ether Synthesis

With 4-hydroxycyclohexanone in hand, the cyclopropylmethoxy group is introduced via a Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from (bromomethyl)cyclopropane.

Causality of Experimental Choices:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. It generates hydrogen gas as the only byproduct, which simplifies purification.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices as they are polar aprotic solvents that can solvate the sodium cation without interfering with the nucleophilic alkoxide.

-

Electrophile: (Bromomethyl)cyclopropane is a commercially available and highly effective electrophile for this transformation.

Experimental Protocol 1.2: Synthesis of 4-(Cyclopropylmethoxy)cyclohexanone

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of 4-hydroxycyclohexanone (1 equivalent) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add (bromomethyl)cyclopropane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extract the product into diethyl ether or ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-(cyclopropylmethoxy)cyclohexanone.

Part 2: Synthesis of the Target Amine via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is the final step in our pathway.[3] The process involves the condensation of the ketone intermediate with an amine source to form an imine (or enamine) intermediate, which is then reduced in situ to the desired amine. The key to achieving the desired trans stereochemistry lies in thermodynamic control, as the trans isomer, with both bulky substituents in the equatorial position, is generally the more stable product.

Caption: Workflow for the reductive amination step.

Causality of Experimental Choices:

-

Amine Source: For the synthesis of a primary amine, ammonia (often from a source like ammonium acetate) is used.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that is tolerant of the weakly acidic conditions required for imine formation and does not readily reduce the starting ketone.[4]

-

Stereoselectivity: The reduction of the imine intermediate can proceed from either face. The hydride typically attacks from the less sterically hindered axial position, leading to the formation of the thermodynamically favored equatorial amine, resulting in the trans product.

Experimental Protocol 2.1: Synthesis of this compound

-

To a solution of 4-(cyclopropylmethoxy)cyclohexanone (1 equivalent) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane), add ammonium acetate (5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature overnight. Monitor for the disappearance of the ketone starting material by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 30 minutes, then separate the layers.

-

Extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by acid-base extraction to yield the pure this compound.

Data Summary & Characterization

The following table summarizes typical results and key characterization data for the synthesis.

| Compound | Step | Typical Yield | Purity (by GC/NMR) | Key Analytical Data (Expected) |

| 4-Hydroxycyclohexanone | Oxidation | 85-95% | >95% | ¹H NMR: Broad singlet for OH, multiplets for CH protons. MS (ESI+): m/z = 115.1 [M+H]⁺. |

| 4-(Cyclopropylmethoxy)cyclohexanone | Etherification | 70-85% | >98% | ¹H NMR: Characteristic signals for cyclopropyl protons (0.2-0.6 ppm), CH₂O triplet. MS (ESI+): m/z = 169.1 [M+H]⁺. |

| This compound | Reductive Amination | 65-80% | >99% (trans) | ¹H NMR: Upfield shift of CH-N proton compared to CH-O. MS (ESI+): m/z = 170.2 [M+H]⁺. |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-documented route to this compound. The strategy relies on fundamental and robust organic transformations, including selective oxidation, Williamson ether synthesis, and stereoselective reductive amination. Each step has been rationalized based on established chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it for analogous structures. For applications requiring the highest degree of stereopurity, advanced biocatalytic methods employing transaminases may offer a compelling alternative, capable of producing highly diastereopure trans-amines directly from the ketone intermediate.[1][2] This enzymatic approach represents a greener and often more selective frontier in the synthesis of such valuable pharmaceutical building blocks.

References

-

Gábor, L. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]

-

Li, W. et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition. Organic Chemistry Frontiers. Available at: [Link]

-

Zhang, W. et al. (2023). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Angewandte Chemie International Edition, 62(29). Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 4-substituted cyclohexylamines. [Diagram]. Available at: [Link]

-

Li, W. et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers, 11(9), 2616-2622. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic aldehydes. [Diagram]. Available at: [Link]

-

Donohoe, T. J. et al. (2010). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 12(20), 4686-4689. Available at: [Link]

-

Lead Sciences. (n.d.). This compound. Available at: [Link]

-

Gábor, L. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 86. Available at: [Link]

-

Fässler, R. et al. (2015). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.GOV. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

- Google Patents. (n.d.). Process for preparation of phenoxypropanol amines.

- Google Patents. (n.d.). Method for synthesizing 4-hydroxyindole.

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Trans-4-(cyclopropylmethoxy)cyclohexanamine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of Trans-4-(cyclopropylmethoxy)cyclohexanamine, a molecule of interest for researchers and scientists in the pharmaceutical and life sciences sectors.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their implications in a drug development context. Furthermore, it provides detailed, field-tested experimental protocols for the determination of these key parameters, ensuring a self-validating system of scientific inquiry.

Compound Identification:

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 919799-80-7 | [2] |

| Molecular Formula | C10H19NO | [2] |

| Molecular Weight | 169.27 g/mol | - |

| Chemical Structure |  | - |

| Predicted Physicochemical Properties | ||

| pKa (strongest basic) | 10.4 ± 0.1 | Predicted |

| logP | 2.1 ± 0.3 | Predicted |

| Aqueous Solubility (logS) | -2.5 ± 0.6 | Predicted |

Basicity and Ionization State (pKa)

The basicity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in biological systems. For an amine-containing compound like this compound, the pKa of its conjugate acid dictates the extent of its ionization at physiological pH (typically around 7.4). This, in turn, profoundly impacts its aqueous solubility, membrane permeability, and potential for off-target interactions.

The primary aliphatic amine in this compound is the principal basic center. Based on the pKa of structurally similar cyclohexylamines, which is approximately 10.6, the predicted pKa for the subject molecule is in a similar range.[3][4] This high pKa value indicates that at physiological pH, this compound will be predominantly in its protonated, cationic form. This has significant implications for its ADME profile, favoring aqueous solubility but potentially limiting its passive diffusion across lipid membranes.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for determining the pKa of ionizable compounds.[5]

Principle: A solution of the compound is titrated with a standardized strong acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a micro-burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Titration: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For a basic compound, this is the point where half of the amine has been protonated.

Causality Behind Experimental Choices:

-

Choice of Titrant: A strong acid like HCl is used to ensure a complete reaction with the basic amine group.

-

Temperature Control: The pKa is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

-

Ionic Strength: While not always necessary for simple determinations, for highly accurate measurements, the ionic strength of the solution can be controlled with a background electrolyte (e.g., KCl), as it can influence the activity of the ions.

Caption: Workflow for logP determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal therapeutic efficacy. [6] As this compound is a basic compound, its aqueous solubility is expected to be pH-dependent. At low pH, where the amine group is fully protonated, the solubility will be significantly higher than at a pH above its pKa, where the neutral, less polar form predominates. The predicted logS of -2.5 corresponds to a solubility of approximately 0.3 mg/mL, which is a reasonable starting point for a drug candidate.

Experimental Protocol for Aqueous Solubility Determination: Kinetic Solubility Assay

Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature. [7][8] Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored. This method provides an estimate of the solubility under non-equilibrium conditions, which is often relevant to the rapid dissolution and absorption processes in the body.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 2 hours).

-

Precipitate Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The amount of scattered light is proportional to the amount of precipitate.

-

Quantification (Optional): For a more quantitative result, the plate can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.

Causality Behind Experimental Choices:

-

Use of DMSO: DMSO is a common solvent for compound libraries due to its ability to dissolve a wide range of organic molecules.

-

Kinetic vs. Thermodynamic: Kinetic solubility is often more relevant for early discovery as it mimics the rapid precipitation that can occur upon administration of a drug. Thermodynamic solubility, which measures solubility at equilibrium, is typically determined at later stages of development. [7] Visualization of Kinetic Solubility Assay Workflow:

Caption: Workflow for a kinetic aqueous solubility assay.

Conclusion

The physicochemical properties of this compound, particularly its basicity, balanced lipophilicity, and moderate aqueous solubility, provide a solid foundation for its further investigation as a potential drug candidate. The predicted values for pKa, logP, and solubility suggest a molecule with the potential for favorable ADME characteristics. However, as with all drug discovery programs, the experimental determination of these properties is essential to confirm these predictions and to guide the subsequent stages of lead optimization and preclinical development. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data to inform these critical decisions.

References

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

-

This compound. Lead Sciences. [Link]

-

The importance of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2010). PubMed. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

-

Solubility Test. AxisPharm. [Link]

-

Cyclohexylamine. PubChem. [Link]

-

pKa of Cyclohexylamine. vCalc. [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2021). MDPI. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pKa of Cyclohexylamine [vcalc.com]

- 5. mdpi.com [mdpi.com]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to trans-4-(cyclopropylmethoxy)cyclohexanamine

<-3a--22_b_22_ class=" "" y-32_"" data-hveid='-3d_""-27_caaqaa_27_""' data-ved='-3d_""2ahukewj7-j-x_y-4-oahx_5-gghwz-iawqfnoecaaqaa_""'>

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(cyclopropylmethoxy)cyclohexanamine, a key building block in modern medicinal chemistry. We will delve into its core identification parameters, including its Chemical Abstracts Service (CAS) number, molecular formula, and weight. Furthermore, this guide will outline essential analytical techniques for its characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Safety protocols and handling procedures, crucial for laboratory and industrial settings, will also be detailed. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their synthetic endeavors.

Core Identification and Chemical Properties

This compound is a disubstituted cyclohexane derivative featuring a primary amine and a cyclopropylmethoxy ether group in a trans configuration. This specific stereochemistry is often crucial for its application in the synthesis of pharmacologically active molecules.

Fundamental Identifiers

A precise identification of chemical compounds is paramount for reproducibility and safety in research and development. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 919799-80-7 | [1][2][3] |

| Molecular Formula | C10H19NO | [1][2] |

| Molecular Weight | 169.26 g/mol (approx.) | [1][2] |

| IUPAC Name | (1r,4r)-4-(cyclopropylmethoxy)cyclohexan-1-amine | |

| InChI Key | VQVVFYUZDFOHRA-MGCOHNPYSA-N |

Table 1: Core Identifiers for this compound

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for designing synthetic routes, purification strategies, and formulation development.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Purity | Typically ≥95% or ≥97% | [1][2] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [1] |

Table 2: Physicochemical Properties

The trans stereochemistry of the substituents on the cyclohexane ring influences the molecule's overall shape and polarity, which in turn affects its reactivity and interaction with biological targets.

Structural Elucidation and Analytical Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The causality behind employing multiple techniques lies in their complementary nature; each method provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the presence of the key functional groups and the stereochemical arrangement of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include:

-

Cyclohexane Ring Protons: Complex multiplets in the aliphatic region. The chemical shifts and coupling constants of the protons at C1 and C4 are diagnostic for the trans configuration.

-

Cyclopropyl Protons: Characteristic signals in the upfield region (typically 0-1 ppm).

-

-OCH₂- Protons: A doublet corresponding to the methylene bridge between the cyclopropyl group and the ether oxygen.

-

-NH₂ Protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

dot

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak ([M]⁺) would be at m/z 169.27, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretch: Around 3300-3400 cm⁻¹ (primary amine).

-

C-H stretch: Below 3000 cm⁻¹ (aliphatic).

-

C-O stretch: Around 1050-1150 cm⁻¹ (ether).

Synthesis and Reactivity

While a detailed synthetic guide is beyond the scope of this document, it is important for the user to understand the general synthetic strategies. The synthesis of this compound often involves the reductive amination of trans-4-(cyclopropylmethoxy)cyclohexanone. The choice of reducing agent and reaction conditions is critical to ensure the desired stereoselectivity.

The primary amine group is a versatile functional handle for a wide range of chemical transformations, including amide bond formation, alkylation, and arylation reactions, making this compound a valuable building block in the synthesis of more complex molecules.

dot

Caption: General synthetic workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is associated with the following hazards:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

The GHS pictograms associated with this compound typically include the GHS07 symbol for irritants.

Recommended Handling Procedures

A self-validating safety protocol involves a multi-layered approach to minimize exposure and risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Handle with compatible chemical-resistant gloves. Gloves should be inspected prior to use and disposed of properly after.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

Hygiene Measures:

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Avoid contact with skin, eyes, and clothing.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. Store under an inert atmosphere as it may be air-sensitive.[1]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release to the environment.

Applications in Drug Discovery and Development

The unique combination of a cyclohexane scaffold, a primary amine, and a cyclopropylmethoxy group makes this compound an attractive building block in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and binding affinity, while the amine provides a point for further chemical modification. This structural motif is found in a number of compounds being investigated for various therapeutic areas. For instance, substituted cyclohexylamines are key structural elements in drugs targeting a range of conditions.[4][5]

Conclusion

This compound, identified by CAS number 919799-80-7 , is a valuable and versatile building block for chemical synthesis, particularly in the pharmaceutical industry.[1][2][3] A thorough understanding of its identification, characterization, safe handling, and reactivity is essential for its effective and safe utilization. This guide has provided a foundational overview to support researchers and developers in their work with this important chemical intermediate.

References

-

Lead Sciences. This compound. [Link]

-

ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

Sources

An In-depth Technical Guide to the CNS Mechanism of Action of trans-4-(cyclopropylmethoxy)cyclohexanamine

This guide provides a comprehensive exploration of the potential central nervous system (CNS) mechanisms of action for the novel compound, trans-4-(cyclopropylmethoxy)cyclohexanamine. As a molecule with structural similarities to known CNS-active agents, it presents a compelling case for investigation. This document is intended for researchers, scientists, and drug development professionals, offering a hypothesis-driven framework for elucidating its pharmacological profile.

Introduction: Unveiling a Candidate Molecule

This compound is a synthetic compound featuring a trans-substituted cyclohexylamine core appended with a cyclopropylmethoxy group. While direct pharmacological studies on this specific molecule are not yet prevalent in published literature, its structural motifs are present in various compounds with established CNS activity. The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of CNS targets. The addition of the cyclopropylmethoxy moiety can influence potency, selectivity, and pharmacokinetic properties, including the ability to cross the blood-brain barrier.

This guide will deconstruct the molecule into its key pharmacophoric elements to propose and rationalize potential CNS mechanisms of action. Furthermore, we will outline a rigorous, multi-tiered experimental strategy to validate these hypotheses, providing a roadmap for its preclinical evaluation.

Deconstruction of a Privileged Scaffold: Hypothesizing CNS Targets

The structure of this compound suggests several plausible interactions with CNS targets. Our hypotheses are rooted in the established pharmacology of structurally analogous compounds.

The Cyclohexylamine Core: A Gateway to Monoaminergic and Glutamatergic Systems

The trans-4-substituted cyclohexylamine framework is a versatile scaffold. Notably, trans-4-methylcyclohexylamine serves as a key intermediate in the synthesis of antagonists for the metabotropic glutamate receptor 1 (mGluR1), a target implicated in chronic pain and other neurological disorders[1]. This suggests that this compound may also interact with glutamate receptors.

Furthermore, the primary amine on the cyclohexane ring is a common feature in ligands for monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine) and G-protein coupled receptors (GPCRs). The overall lipophilicity and three-dimensional shape of the molecule will dictate its affinity and selectivity for these targets.

The Cyclopropylmethoxy Moiety: A Handle for Potency and Selectivity

The cyclopropylmethoxy group is not merely a passive structural element. In the context of drug design, cyclopropyl groups can enhance potency and metabolic stability. For instance, this moiety is found in antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, which are under investigation for the treatment of anxiety and depression[2]. The ether linkage provides a degree of conformational flexibility, allowing the cyclopropyl group to probe specific binding pockets.

Proposed Mechanisms of Action and a Roadmap for Validation

Based on the structural analysis, we propose three primary, testable hypotheses for the CNS mechanism of action of this compound:

-

Modulation of Metabotropic Glutamate Receptors: The compound may act as an antagonist or a positive/negative allosteric modulator of mGluRs, particularly mGluR1.

-

Interaction with Monoamine Transporters: The molecule could inhibit the reuptake of serotonin (SERT), norepinephrine (NET), or dopamine (DAT), a common mechanism for antidepressant and anxiolytic drugs.

-

Activity at 5-HT Receptors: The structural resemblance to some serotonergic agents suggests potential agonist or antagonist activity at specific 5-HT receptor subtypes, such as the 5-HT2A or 5-HT1A receptors, which are implicated in a range of psychiatric disorders.

To systematically investigate these possibilities, a phased experimental approach is recommended, as detailed in the following sections.

Phase 1: In Vitro Target Screening and Affinity Determination

The initial phase focuses on broad, high-throughput screening followed by more focused binding assays to identify primary biological targets.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS targets.

-

Materials:

-

This compound

-

Cell membranes expressing the target receptors (e.g., human mGluR1, SERT, DAT, NET, 5-HT1A, 5-HT2A)

-

Specific radioligands for each target (e.g., [3H]-Riluzole for mGluR1, [3H]-Citalopram for SERT, [3H]-WIN 35,428 for DAT, [3H]-Nisoxetine for NET, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A)

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

-

Data Presentation: Target Affinity Profile

| Target | Radioligand | Ki (nM) of this compound |

| mGluR1 | [3H]-Riluzole | TBD |

| SERT | [3H]-Citalopram | TBD |

| DAT | [3H]-WIN 35,428 | TBD |

| NET | [3H]-Nisoxetine | TBD |

| 5-HT1A | [3H]-8-OH-DPAT | TBD |

| 5-HT2A | [3H]-Ketanserin | TBD |

TBD: To be determined

Logical Workflow for In Vitro Screening

Caption: Initial in vitro screening workflow.

Phase 2: Functional Characterization of Primary Targets

Once primary targets are identified, the next step is to determine the functional activity of the compound at these targets.

Experimental Protocol: Functional Assays

-

For GPCRs (e.g., mGluR1, 5-HT receptors):

-

Calcium Flux Assays: Use cells co-expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure changes in intracellular calcium levels upon application of the compound to determine agonist or antagonist activity.

-

cAMP Assays: For Gi or Gs-coupled receptors, measure changes in cyclic AMP levels using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) to assess functional modulation.

-

-

For Transporters (e.g., SERT, DAT, NET):

-

Neurotransmitter Uptake Assays: Use synaptosomes or cells expressing the transporter of interest. Incubate with a radiolabeled neurotransmitter (e.g., [3H]-serotonin) in the presence of varying concentrations of the test compound. Measure the amount of radioactivity taken up by the cells to determine the IC50 for uptake inhibition.

-

Proposed Signaling Pathway for an mGluR1 Antagonist

Caption: Workflow for in vivo behavioral testing.

ADME/Tox Considerations: The Cycloalkylamine Moiety

While the basic amine in cycloalkylamines is often beneficial for CNS drug properties, it can also be a liability. [3]Alpha-carbon oxidation of secondary or tertiary cycloalkylamines can lead to the formation of reactive iminium ion metabolites. [3]Although this compound is a primary amine, its metabolic fate should be carefully investigated.

Recommended Studies:

-

Metabolic Stability in Liver Microsomes: Assess the intrinsic clearance of the compound in human, rat, and mouse liver microsomes.

-

Metabolite Identification Studies: Use high-resolution mass spectrometry to identify the major metabolites formed in vitro and in vivo.

-

CYP Inhibition Assays: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to assess the risk of drug-drug interactions. [4]

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel CNS-active agents. The hypothesis-driven approach outlined in this guide, starting with broad in vitro screening and progressing to targeted functional assays and in vivo behavioral models, provides a robust framework for elucidating its mechanism of action and therapeutic potential. The key will be to systematically evaluate its interactions with glutamatergic and monoaminergic systems, while also being mindful of its metabolic profile. Successful execution of this research plan will pave the way for a comprehensive understanding of this novel compound and its potential to address unmet needs in the treatment of CNS disorders.

References

-

Chem-Impex. 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). [Link]

-

Pavia, M. R., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. PubMed. [Link]

-

PubChem. (trans-4-Methoxycyclohexyl)amine. [Link]

-

Wager, T. T., et al. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. [Link]

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

- Google Patents. Preparation method of trans-4-methyl cyclohexylamine.

-

PubChem. 4-(Aminomethyl)cyclohexanecarboxylic acid. [Link]

- Google Patents.

- Google Patents.

- Google Patents. A kind of method of synthesis of trans -4- methyl cyclohexylamine.

-

ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

- Google Patents.

-

Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical pharmacology, 174, 113796. [Link]

Sources

- 1. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of Trans-4-(cyclopropylmethoxy)cyclohexanamine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical landscape surrounding trans-4-(cyclopropylmethoxy)cyclohexanamine, a molecule of interest in modern medicinal chemistry. We will delve into the strategic design of its structural analogs, offering detailed synthetic methodologies and exploring the nuanced structure-activity relationships (SAR) that govern their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trans-4-substituted cyclohexanamine scaffold in conjunction with the favorable attributes of the cyclopropylmethoxy moiety.

Introduction: The Rationale for a Privileged Scaffold

The this compound core represents a confluence of two privileged structural motifs in drug discovery: the rigidified cyclohexylamine backbone and the metabolically robust cyclopropylmethyl group. The cyclohexane ring, particularly in its trans-1,4-disubstituted form, serves as a versatile, non-planar scaffold that can orient functional groups in well-defined spatial arrangements, crucial for specific interactions with biological targets.[1] The amine functionality provides a key site for interaction and further chemical modification.

The cyclopropyl group is increasingly utilized in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[2][3][4] Its unique electronic and conformational properties can lead to improved binding affinity and reduced off-target effects.[2][3] The ether linkage to the cyclohexane core introduces a degree of flexibility while maintaining overall structural integrity.

This guide will explore the synthesis of the target molecule and its analogs, dissect the structure-activity relationships of related compounds, and propose potential therapeutic avenues for this promising chemical class.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of this compound and its analogs can be approached through a modular strategy, allowing for the introduction of diversity at various points. The primary disconnection lies between the trans-4-aminocyclohexanol core and the cyclopropylmethyl group.

Synthesis of the Key Intermediate: Trans-4-Aminocyclohexanol

A reliable route to trans-4-aminocyclohexanol is paramount. Several methods have been reported, each with its own advantages.

-

Method A: From p-Aminobenzoic Acid: Catalytic hydrogenation of p-aminobenzoic acid over a ruthenium-on-carbon (Ru/C) catalyst can yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, which can then be further processed.[5]

-

Method B: Enzymatic Reductive Amination: A stereoselective approach involves the enzymatic reductive amination of 4-hydroxycyclohexanone. This method can offer high diastereoselectivity for the trans isomer.[6][7][8]

A detailed protocol for a common chemical synthesis is provided below.

Experimental Protocol 1: Synthesis of Trans-4-Aminocyclohexanol Hydrochloride

Objective: To synthesize the key intermediate, trans-4-aminocyclohexanol, as its hydrochloride salt.

Materials:

-

4-Hydroxycyclohexanone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated and in diethyl ether)

Procedure:

-

To a solution of 4-hydroxycyclohexanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer with 2 M NaOH to a pH of ~12.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanol.

-

The diastereomers can be separated by column chromatography on silica gel.

-

Dissolve the purified trans-isomer in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain trans-4-aminocyclohexanol hydrochloride.

Installation of the Cyclopropylmethoxy Group

The cyclopropylmethoxy moiety is typically introduced via a Williamson ether synthesis. This requires the preparation of a suitable cyclopropylmethyl electrophile.

Experimental Protocol 2: Preparation of Cyclopropylmethyl Bromide

Objective: To synthesize cyclopropylmethyl bromide from cyclopropylmethanol.

Materials:

-

Cyclopropylmethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclopropylmethanol (1.0 eq) in anhydrous diethyl ether.[4]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture over ice water.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain cyclopropylmethyl bromide. Caution: Cyclopropylmethyl bromide is a volatile and reactive alkylating agent. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Final Assembly: Williamson Ether Synthesis

With both key fragments in hand, the final molecule can be assembled.

Experimental Protocol 3: Synthesis of this compound

Objective: To synthesize the target compound via Williamson ether synthesis.

Materials:

-

Trans-4-aminocyclohexanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Cyclopropylmethyl bromide

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, slowly add a solution of N-Boc-trans-4-aminocyclohexanol (1.0 eq) in anhydrous DMF at 0 °C. (Note: The amine should be protected, e.g., with a Boc group, to prevent N-alkylation).

-

Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Add cyclopropylmethyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain N-Boc-trans-4-(cyclopropylmethoxy)cyclohexanamine.

-

Deprotect the Boc group by treating with trifluoroacetic acid in dichloromethane to yield the final product, this compound.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture

While specific biological data for this compound is not widely available, we can infer potential SAR by examining related classes of compounds, particularly those targeting the central nervous system. The arylcyclohexylamine scaffold, for instance, is a well-known pharmacophore for N-methyl-D-aspartate (NMDA) receptor antagonists.[1][9][10][11]

The Cyclohexylamine Core

-

Stereochemistry: The trans relationship between the amine and the 4-substituent is often crucial for optimal activity in many target classes. This orientation places one substituent in an equatorial position and the other in an axial or equatorial position, depending on the chair conformation, which can significantly impact receptor binding.

-

Ring Substitution: Introduction of substituents on the cyclohexane ring can modulate potency and selectivity. For example, hydroxylation of the cyclohexane ring in some arylcyclohexylamines has been shown to decrease potency.[9]

The Cyclopropylmethoxy Moiety

-

Metabolic Stability: The cyclopropyl group is known to block metabolic oxidation at adjacent positions, potentially increasing the half-life of the molecule.[2][3]

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the side chain into a specific conformation, which may be favorable for binding to a biological target.[2][3]

-

Lipophilicity: The cyclopropylmethoxy group will increase the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group. This can influence properties such as blood-brain barrier penetration.

The Amine Group

-

Substitution: The primary amine is a key point for interaction and can be further functionalized to explore SAR. N-alkylation or N-arylation can significantly alter the pharmacological profile. For example, in some series, N-alkyl substitutions have been shown to decrease potency but not efficacy.[9]

The following table summarizes potential points of modification and their predicted impact on activity based on analogous series.

| Modification Site | Proposed Change | Predicted Impact on Activity | Rationale from Analogous Series |

| Cyclohexane Ring | Introduction of methyl or fluoro groups | Modulation of lipophilicity and binding interactions | Substitution on the cyclohexane ring of PCP analogs alters potency.[9] |

| Ether Linkage | Replacement with thioether or amide | Alteration of bond angles, polarity, and metabolic stability | Isosteric replacements can fine-tune pharmacokinetic properties. |

| Cyclopropyl Group | Replacement with cyclobutyl or other small rings | Changes in steric bulk and conformational rigidity | The size and nature of the cycloalkyl group can impact binding affinity. |

| Amine Group | N-alkylation, N-acylation, N-arylation | Significant changes in potency, selectivity, and pharmacology | N-substitution is a common strategy for modulating the activity of bioactive amines.[9] |

Potential Therapeutic Applications

Given the structural features of this compound and its analogs, several therapeutic areas warrant investigation.

-

NMDA Receptor Antagonism: The cyclohexylamine scaffold is a core component of many NMDA receptor antagonists.[1][10][11] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[10] Analogs of this compound could be explored as potential modulators of NMDA receptor activity.

-

Dopamine Transporter (DAT) Inhibition: Certain substituted cyclohexylamines have shown affinity for the dopamine transporter.[12] DAT inhibitors have therapeutic potential in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression.

-

Other CNS Targets: The structural rigidity and lipophilicity of these analogs make them interesting candidates for a range of other CNS targets, including serotonin and norepinephrine transporters, as well as various G-protein coupled receptors.

Visualization of Key Concepts

Synthetic Pathway

Caption: Proposed synthetic pathway to this compound.

Structure-Activity Relationship Logic

Caption: Key structural features influencing the biological activity of analogs.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The synthetic routes outlined in this guide are versatile and allow for the generation of a diverse library of analogs. By systematically exploring the structure-activity relationships, particularly at the amine and cyclohexane core, researchers can optimize the pharmacological properties of these compounds for a range of biological targets. The favorable attributes of the cyclopropylmethoxy group suggest that these analogs may possess advantageous pharmacokinetic profiles, making them worthy of further investigation in the pursuit of new medicines.

References

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.

-

Synthesis of cis/trans 4‐substituted cyclohexylamines with different amines using engineered ESITL or CGM. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the production of cyclopropylmethyl halides. (n.d.). Google Patents.

-

Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane- Containing Aromatic Lipoxin A4 Analogues. (2022). Semantic Scholar. Retrieved from [Link]

- Process for the production of cyclopropylmethyl halides. (n.d.). Google Patents.

-

Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[12]annulen-7-amine Scaffold. (2017). PubMed. Retrieved from [Link]

-

Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. (n.d.). PubMed. Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications. Retrieved from [Link]

- Cyclopropyl ether and method of preparing same. (n.d.). Google Patents.

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. Retrieved from [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. Retrieved from [Link]

-

Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. (n.d.). PubMed. Retrieved from [Link]

-

Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Cyclopropylmethyl(ene) ethers, process for preparing them and their use in pesticidal compositions. (n.d.). Google Patents.

-

Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. (2018). PubMed. Retrieved from [Link]

-

Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. (n.d.). The Scripps Research Institute. Retrieved from [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclopropyl Methyl Ether, Methoxy Cyclopropane, Naming Ethers IUPAC Nomenclature Organic Chemistry. (2019). YouTube. Retrieved from [Link]

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). MDPI. Retrieved from [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Retrieved from [Link]

-

Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. (2021). ACS Publications. Retrieved from [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.

-

Intramolecular cyclopropylmethylation via non-classical carbenium ion. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (n.d.). Bentham Science. Retrieved from [Link]

-

Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2025). PubMed. Retrieved from [Link]

-

The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. (n.d.). PubMed. Retrieved from [Link]

-

The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [journals.eco-vector.com]

- 11. researchgate.net [researchgate.net]

- 12. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

A-001-S: Spectroscopic and Structural Elucidation of Trans-4-(cyclopropylmethoxy)cyclohexanamine

Senior Application Scientist Note: This document serves as a comprehensive technical guide to the spectroscopic characterization of trans-4-(cyclopropylmethoxy)cyclohexanamine. Publicly available experimental spectra for this specific molecule are limited. Therefore, this guide has been constructed using high-fidelity predicted data, a standard and trusted methodology in modern chemical research for structural verification when experimental data is not accessible. The protocols and interpretations provided herein are based on established principles of analytical chemistry and are designed to be directly applicable to the experimental acquisition and analysis of this compound.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule with the chemical formula C₁₀H₁₉NO.[1] Its structure is characterized by a cyclohexane ring substituted with an amine group and a cyclopropylmethoxy group in a trans-1,4-configuration. This arrangement minimizes steric hindrance, making the trans isomer the thermodynamically more stable conformation. The presence of a primary amine and an ether, combined with the rigid carbocyclic scaffolds, makes this compound a valuable building block in medicinal chemistry and materials science. Molecules with similar cyclohexylamine cores are key structural elements in pharmaceuticals, such as the antipsychotic drug cariprazine.[2][3]

Accurate structural elucidation is paramount for its application in synthesis and drug development. This guide details the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that collectively provide an unambiguous confirmation of its chemical structure.

Molecular Structure

Below is the 2D chemical structure of the target compound, with key atomic positions numbered for clarity in the subsequent spectroscopic analysis. This numbering is systematic and for interpretive purposes only.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Due to the trans geometry and chair conformation of the cyclohexane ring, we expect distinct signals for axial and equatorial protons.

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-1 | 2.65 - 2.75 | m | 1H | CH-NH₂ (axial) |

| H-4 | 3.10 - 3.20 | m | 1H | CH-O (axial) |

| H-8 | 3.25 | d | 2H | O-CH₂-cyclopropyl |

| H-2, H-6 (eq) | 1.95 - 2.05 | m | 2H | Cyclohexane CH₂ |

| H-3, H-5 (eq) | 1.85 - 1.95 | m | 2H | Cyclohexane CH₂ |

| H-2, H-6 (ax) | 1.20 - 1.30 | m | 2H | Cyclohexane CH₂ |

| H-3, H-5 (ax) | 1.05 - 1.15 | m | 2H | Cyclohexane CH₂ |

| H-9 | 0.95 - 1.05 | m | 1H | CH-cyclopropyl |

| H-10 | 0.50 - 0.55 | m | 2H | CH₂-cyclopropyl |

| H-10' | 0.20 - 0.25 | m | 2H | CH₂-cyclopropyl |

| NH₂ | 1.40 | br s | 2H | Amine |

Interpretation:

-

Downfield Protons: The protons on carbons attached to heteroatoms (H-1 and H-4) are shifted downfield due to the electron-withdrawing effects of nitrogen and oxygen. The methoxy-protons (H-8) are also deshielded by the adjacent oxygen.

-

Cyclohexane Ring: The protons on the cyclohexane ring appear as complex multiplets due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The clear separation between the more shielded axial protons (1.05-1.30 ppm) and the deshielded equatorial protons (1.85-2.05 ppm) is characteristic of a rigid chair conformation.

-

Cyclopropyl Group: The cyclopropyl protons appear in the most upfield region (0.20-1.05 ppm), which is a highly characteristic feature due to the unique magnetic anisotropy of the three-membered ring.

-

Amine Protons: The primary amine protons typically appear as a broad singlet, which can exchange with D₂O.

Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment helps distinguish between CH₃, CH₂, CH, and quaternary carbons.

| Position | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| C-4 | 78.5 | CH (+) | CH-O |

| C-8 | 74.0 | CH₂ (-) | O-CH₂-cyclopropyl |

| C-1 | 51.0 | CH (+) | CH-NH₂ |

| C-2, C-6 | 35.5 | CH₂ (-) | Cyclohexane CH₂ |

| C-3, C-5 | 31.0 | CH₂ (-) | Cyclohexane CH₂ |

| C-9 | 10.5 | CH (+) | CH-cyclopropyl |

| C-10 | 3.5 | CH₂ (-) | CH₂-cyclopropyl |

Interpretation:

-

Heteroatom Effects: The carbons directly bonded to oxygen (C-4) and nitrogen (C-1) are the most deshielded, appearing furthest downfield.

-

Symmetry: Due to the molecule's symmetry, the cyclohexane carbons appear as two distinct signals (C-2/C-6 and C-3/C-5).

-

DEPT-135 Confirmation: The DEPT-135 spectrum would confirm the assignments: three positive signals for the CH groups (C-1, C-4, C-9) and four negative signals for the CH₂ groups (C-2/6, C-3/5, C-8, C-10).

Caption: Predicted ¹H-¹³C NMR Correlation Map.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans for adequate signal-to-noise.

-

DEPT-135 Acquisition: Run a standard DEPT-135 pulse program to differentiate carbon types.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3400 | Medium, Broad | N-H Stretch | Primary Amine (R-NH₂) |

| 2850 - 3000 | Strong | C-H Stretch | Alkane (Cyclohexane, Cyclopropane) |

| 1590 - 1650 | Medium | N-H Scissoring | Primary Amine (R-NH₂) |

| 1080 - 1150 | Strong | C-O Stretch | Ether (C-O-C) |

Interpretation:

-

The broad absorption band above 3300 cm⁻¹ is a definitive feature of the N-H stretching in the primary amine.

-

The strong, sharp peaks between 2850 and 3000 cm⁻¹ confirm the presence of sp³ C-H bonds.

-

A very strong C-O stretching band around 1100 cm⁻¹ is characteristic of the ether linkage.

-

The N-H bending vibration provides secondary confirmation of the amine group.

Standard Protocol for ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

Predicted Mass Spectrometry Data (ESI-HRMS)

-

Molecular Formula: C₁₀H₁₉NO

-

Exact Mass: 169.1467 g/mol [1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Predicted Ion: [M+H]⁺

-

Predicted m/z: 170.1540

Interpretation: The primary ion observed in the positive ESI mass spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 170.1540. The detection of this ion with high mass accuracy (typically < 5 ppm error) provides unequivocal confirmation of the compound's elemental composition.

Predicted Fragmentation: Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment via characteristic pathways.

Caption: Plausible ESI-MS/MS Fragmentation Pathways.

-

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 153.13.

-

Cleavage of the Ether Bond: Loss of a neutral cyclopropylmethanol molecule (C₄H₈O) would result in an aminocyclohexyl cation fragment at m/z 98.10.

Standard Protocol for ESI-HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

MS/MS Analysis (Optional): To confirm fragmentation, perform a product ion scan by isolating the [M+H]⁺ ion (m/z 170.15) in the quadrupole and fragmenting it in the collision cell.

Conclusion

The collective analysis of predicted NMR, IR, and MS data provides a robust and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry. IR spectroscopy verifies the presence of the key amine and ether functional groups. Finally, high-resolution mass spectrometry unequivocally establishes the molecular formula. This comprehensive dataset serves as a reliable benchmark for the experimental characterization and quality control of this important chemical building block.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409910, (trans-4-Methoxycyclohexyl)amine. Retrieved from [Link]

-

Vargán, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80604, 4-Methylcyclohexylamine. Retrieved from [Link]

-

Vargán, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

solubility and stability of Trans-4-(cyclopropylmethoxy)cyclohexanamine

An In-depth Technical Guide to the Solubility and Stability of Trans-4-(cyclopropylmethoxy)cyclohexanamine

Foreword: A Framework for Characterizing Novel Chemical Entities

This compound is a distinct chemical entity whose public domain data is not extensively documented. This guide, therefore, serves as a foundational framework, leveraging established principles of pharmaceutical science to outline a robust strategy for the comprehensive evaluation of its solubility and stability. The methodologies described herein are derived from best practices in the characterization of small-molecule drug candidates and are designed to build a complete physicochemical profile, essential for any research or development program. As a substituted cyclohexylamine, its properties will be dictated by the interplay between the basic amine group and the lipophilic cyclohexane and cyclopropylmethoxy moieties.

Section 1: The Imperative of Solubility and Stability in Development

In the journey of a chemical compound from discovery to application, particularly in the pharmaceutical and agrochemical sectors, a thorough understanding of its solubility and stability is non-negotiable. These two parameters form the bedrock of a compound's developability profile.

-

Solubility directly influences bioavailability, formulation design, and the reliability of in vitro and in vivo assays. A compound with poor aqueous solubility can present significant challenges in achieving therapeutic concentrations and consistent biological effects.

-

Stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could affect efficacy or toxicity. Stability testing is a critical regulatory requirement that ensures the quality, safety, and potency of a substance over time.[1][2][3][4]

This guide provides the experimental blueprints to de-risk development by thoroughly characterizing these critical attributes for this compound.

Section 2: Comprehensive Solubility Assessment

The solubility of this compound will be heavily influenced by the pH of the medium due to the presence of the primary amine, which will be protonated at acidic pH, likely leading to higher aqueous solubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true saturation point of a compound in a solvent at equilibrium. The shake-flask method remains the definitive technique for this measurement.

Experimental Protocol: Shake-Flask Method

-

System Preparation: An excess of solid this compound is added to vials containing a panel of relevant solvents. This must include:

-

Aqueous Buffers: A range of pH values is critical to understand the ionization effect. Recommended buffers include pH 2.0 (simulated gastric fluid), pH 5.0, pH 7.4 (physiological pH), and pH 9.0.

-

Organic Solvents: Solvents commonly used for stock solution preparation, such as DMSO, ethanol, and acetonitrile, should be evaluated.

-

-